molecular formula C6H10F3NOS B1430778 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 929642-48-8

2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No. B1430778
M. Wt: 201.21 g/mol
InChI Key: PLTNZADFUQGXSR-LBPRGKRZSA-N
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Description

“2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide” is a chiral auxiliary used in the asymmetric preparation of trifluoroethylamines . It is a useful reagent for synthesizing chiral amines . The compound has a CAS number of 1219607-85-8 .


Synthesis Analysis

The compound can be synthesized from (S)-(-)-tert-butylsulfinamide (S)-1 and trifluoroacetaldehyde hydrate 2a . The reaction mixture is stirred at 40 °C for 6 hours under nitrogen . The crude product is then used for subsequent reactions .


Molecular Structure Analysis

The molecular formula of the compound is C6H10F3NOS . The InChI code is 1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+ .


Chemical Reactions Analysis

The compound can be readily transformed into P,N -sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis

2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. A study demonstrated its use in the diastereoselective 1,2-addition of arylmetals to create highly diastereomerically enriched adducts, leading to the production of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Cycloaddition Reactions

This compound is also significant in facilitating cycloaddition reactions. A [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provided a stereoselective method for synthesizing cyclic sulfoximines, with the difluoro(phenylsulfonyl)methyl group playing a crucial role in enabling these reactions (Ye et al., 2014).

Synthesis of Trifluoromethylated Compounds

It has been used in the anodic preparation of N-(2,2,2-Trifluoroethylidene)sulfenamides for synthesizing trifluoromethylated amines, aminoketone, and aminoalkanoates, highlighting its role in the synthesis of fluorinated compounds (Fuchigami, Ichikawa, & Konno, 1992).

Other Chemical Syntheses

  • Utilized in the reaction of metallated allenes with phenylsulfinylamine, leading to the formation of N-phenyl-2-alkynylsulfinamides (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).
  • Played a role in the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, a process characterized by its cost-effectiveness and high yield (Cheng-ron, 2015).

Biochemical Research

In biochemical research, its analogues have been investigated as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Theoretical and Mechanistic Studies

  • The acid-catalyzed hydrolysis of sulfinamide was studied through ab initio calculations, highlighting the mechanistic aspects of reactions involving sulfinamides (Kim & Lee, 1997).
  • Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines were investigated, with computational studies aligning with experimental observations (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Enhanced Oil Recovery

In the field of enhanced oil recovery, acrylamide polymers, including those derived from 2-methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, were characterized for their applications in this area (Sabhapondit, Borthakur, & Haque, 2003).

properties

IUPAC Name

(S)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTNZADFUQGXSR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849449
Record name 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

CAS RN

156779-10-1, 929642-48-8
Record name 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(E),S(S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Citations

For This Compound
24
Citations
VL Truong, MS Ménard, I Dion - Organic Letters, 2007 - ACS Publications
Condensation of N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate 2a afforded 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide 3. Without isolation and …
Number of citations: 58 pubs.acs.org
J Liu, J Hu - Future Medicinal Chemistry, 2009 - Future Science
Fluorinated chiral amines are highly important building blocks in medicinal chemistry since fluorine decreases the basicity of the amine functionality and, thus, improves the …
Number of citations: 47 www.future-science.com
Á Sanz‐Vidal, J Torres, VA Soloshonok… - Advanced Synthesis …, 2018 - Wiley Online Library
The asymmetric vinylogous Mannich reaction (AVMR) of α,α‐dicyanoalkenes with α‐fluoroalkyl sulfinyl imines has been successfully accomplished. This transformation is …
Number of citations: 14 onlinelibrary.wiley.com
Y He, D Zhu, K Greenman, C Ruiz… - Journal of Medicinal …, 2023 - ACS Publications
Autoimmune diseases affect 50 million Americans, predominantly women, and are thought to be one of the top 10 leading causes of death among women in age groups up to 65 years. …
Number of citations: 3 pubs.acs.org
J Liang, J Zhang, L Zhu, A Duarandin… - Inorganic …, 2009 - ACS Publications
Metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine (2) have hydrophobic cavities that potentially accommodate small molecules. However, the utility of this attractive motif has …
Number of citations: 20 pubs.acs.org
CI Onyeagusi, SJ Malcolmson - ACS catalysis, 2020 - ACS Publications
The exploitation of the α-trifluoromethylamino group as an amide surrogate in peptidomimetics and drug candidates has been on the rise. In a large number of these cases, this moiety …
Number of citations: 35 pubs.acs.org
GL Cheng, H Wang, XF Lin, Q Wu - Current Organic Synthesis, 2016 - ingentaconnect.com
Trifluoromethylated amines, especially optically active ones, are very important synthetic building blocks in the design of bioactive products. Over the past decades, the development of …
Number of citations: 3 www.ingentaconnect.com
G Piizzi, DT Parker, Y Peng, M Dobler… - Journal of medicinal …, 2017 - ACS Publications
Over the past several decades, the frequency of antibacterial resistance in hospitals, including multidrug resistance (MDR) and its association with serious infectious diseases, has …
Number of citations: 46 pubs.acs.org
VL Truong, MS Ménard, I Dion - Synfacts, 2007 - thieme-connect.com
Significance: Fluorinated groups adjacent to amines are pharmacologically important for the increased metabolic stability that they provide. Although the yields are modest, the …
Number of citations: 2 www.thieme-connect.com
V Pozsgay - 2002 - ACS Publications
The book provides a very brief review of select thermodynamic and kinetic methods that are currently used to characterize compounds in solution. Spectroscopic methods are for the …
Number of citations: 2 pubs.acs.org

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